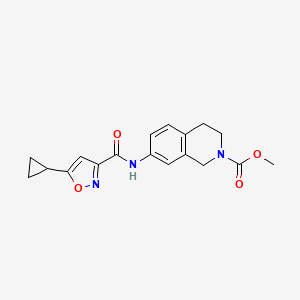

methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Descripción

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropyl-oxazole amide group. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive molecules, including central nervous system (CNS) agents and enzyme inhibitors. The cyclopropyl-oxazole moiety introduces steric and electronic modifications that may enhance metabolic stability and target binding specificity compared to simpler analogs.

Propiedades

IUPAC Name |

methyl 7-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-24-18(23)21-7-6-11-4-5-14(8-13(11)10-21)19-17(22)15-9-16(25-20-15)12-2-3-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMVEBNANFOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the construction of the tetrahydroisoquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that compounds containing oxazole rings exhibit notable antimicrobial properties. Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies indicate that derivatives with similar structural features demonstrate significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Oxazole ring | Antibacterial |

| Ethyl 2-(5-methyl-1,2-oxazole-3-amido)thiophene | Similar oxazole structure | Anticancer |

| Methyl 4-(4-methoxyphenyl)-2-(5-methyl-1,2-oxazole)thiophene | Additional phenolic substituent | Enhanced antimicrobial |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against the MCF-7 breast cancer cell line in assays designed to evaluate cell viability post-treatment . The mechanism of action appears to involve the induction of apoptosis in cancer cells, mediated by the compound's interaction with specific cellular targets.

Case Study: Anticancer Activity Evaluation

In a controlled study, MCF-7 cells were treated with varying concentrations of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. The results indicated a dose-dependent decrease in cell viability as measured by the MTT assay. The compound exhibited an IC50 value in the micromolar range, suggesting significant cytotoxicity against cancer cells .

Mecanismo De Acción

The mechanism of action of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural analogs can be categorized based on core bicyclic systems (e.g., tetrahydroisoquinoline, tetrahydropyridine) and substituent groups (e.g., oxazole, hydroxy, phenyl). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

Neurotoxicity and Structural Mitigations

- MPTP and MPPP : These analogs cause selective destruction of dopaminergic neurons in the substantia nigra due to metabolic conversion to MPP+, which inhibits mitochondrial complex I . The phenyl and piperidine/piperidine-like structures are critical for this toxicity.

- Target Compound: The tetrahydroisoquinoline core shares topological similarities with MPTP’s tetrahydropyridine. Enhancing polarity, limiting blood-brain barrier penetration compared to MPTP’s lipophilic phenyl group.

Substituent-Driven Pharmacokinetic Differences

- 7-Hydroxyisoquinoline Derivatives: The hydroxy group in catalog compounds (e.g., 7-hydroxyisoquinolin-1(2H)-one) increases hydrophilicity, favoring applications in metal chelation or fluorescence probes . In contrast, the target compound’s cyclopropyl-oxazole and methyl ester groups likely improve lipophilicity and oral bioavailability.

Metabolic Stability

- The cyclopropyl group in the oxazole ring may resist oxidative metabolism, extending half-life compared to phenyl-substituted analogs like MPTP. This hypothesis aligns with studies showing cyclopropyl moieties enhance stability in CYP450-rich environments.

Critical Analysis and Gaps in Knowledge

- Contradictions : While MPTP’s neurotoxicity is well-documented , the target compound’s safety profile remains unverified. Structural modifications suggest reduced risk, but empirical data are lacking.

- Limitations of Catalog Compounds: Derivatives like 7-hydroxyisoquinoline lack detailed bioactivity studies, limiting direct functional comparisons .

Actividad Biológica

Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a carboxylate group and an oxazole moiety substituted with a cyclopropyl group. The molecular formula is with a molecular weight of approximately 274.32 g/mol. The structural uniqueness of the cyclopropyl and oxazole functionalities contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibit significant antimicrobial properties. For instance:

- Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit DNA replication.

- Case Study : A study demonstrated that derivatives with similar oxazole structures showed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of gene expression related to cell cycle regulation.

- Case Study : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. Specifically, it was observed to downregulate oncogenes while upregulating tumor suppressor genes .

Comparative Biological Activity

The following table summarizes the biological activities of methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate compared to structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Cyclopropyl and oxazole moieties | Antimicrobial, anticancer |

| Methyl 5-methyl-1,2-oxazole-3-carboxylate | Oxazole ring | Antibacterial |

| Ethyl 2-(5-methyl-1,2-oxazole-3-amido)thiophene | Similar oxazole structure | Anticancer properties |

Mechanistic Insights

Research has provided insights into the mechanisms underlying the biological activity of this compound:

- Apoptosis Induction : Studies indicate that methyl 7-(5-cyclopropyl-1,2-oxazole-3-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate promotes apoptosis in various cancer cell lines by activating caspases .

- Gene Expression Modulation : Treatment with the compound resulted in significant changes in gene expression profiles associated with apoptosis and cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.